![molecular formula C11H21ClN2O B2580786 Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride CAS No. 278598-12-2](/img/structure/B2580786.png)
Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Compounds with piperidine moiety show a wide variety of biologic activities .
Synthesis Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
Structure activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structures. For example, (4-Fluorophenyl) (piperidin-4-yl)methanone hydrochloride has a molecular weight of 243.71 .Scientific Research Applications
NLRP3 Inflammasome Inhibitors
This compound has been used in the development of NLRP3 inflammasome inhibitors . Researchers have combined the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder . The resulting compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release .
Drug Design
Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The compound is used in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
The compound has pharmacological applications . Synthetic and natural piperidines, including this compound, have been covered in the latest scientific advances in the discovery and biological evaluation of potential drugs .
Antiplasmodial Activity
Piperidine derivatives, including this compound, have been tested for their antiplasmodial activity . They have been tested against chloroquine sensitive and chloroquine resistant strains of P. falciparum .
Chemical Modulation
The compound has been used in chemical modulation . A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized .
Safety and Hazards
Future Directions
Piperidine and its derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is a lot of potential for future research and development in this area.
properties
IUPAC Name |
piperidin-1-yl(piperidin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13;/h10,12H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMOLOSQRJILGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride |
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